molecular formula C6H10ClN3 B2421179 1-(Pyrimidin-4-yl)ethanamine dihydrochloride CAS No. 1257106-74-3

1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Cat. No.: B2421179
CAS No.: 1257106-74-3
M. Wt: 159.62 g/mol
InChI Key: MOJMGTCMCQAGRJ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a pyrimidine heterocycle, a privileged scaffold in pharmaceutical development due to its widespread presence in biologically active molecules . The pyrimidine ring system is a key structural component in numerous therapeutic agents, and its derivatives are extensively investigated for their potential as kinase inhibitors and anticancer agents . As a chiral amine, it serves as a versatile synthon for the synthesis of more complex molecules, potentially contributing to the exploration of novel biologically active compounds . The specific stereochemistry of such building blocks is a critical parameter in drug discovery, as it can profoundly influence the binding affinity and selectivity of candidate molecules for enantioselective biological targets like enzymes or receptors . Researchers utilize this compound under controlled conditions to develop and optimize lead compounds, studying structure-activity relationships and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

CAS No.

1257106-74-3

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

1-pyrimidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H

InChI Key

MOJMGTCMCQAGRJ-UHFFFAOYSA-N

SMILES

CC(C1=NC=NC=C1)N.Cl.Cl

Canonical SMILES

CC(C1=NC=NC=C1)N.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under specific conditions. One common synthetic route includes the alkylation of pyrimidine with ethylamine, followed by the formation of the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction efficiency .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine and pyrimidine ring undergo oxidation under specific conditions:

  • Amine Oxidation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) in acetonitrile at reflux converts the amine to hydroxylamine derivatives . Hydrogen peroxide (H₂O₂) in acidic media generates N-oxides.

  • Pyrimidine Ring Oxidation : Strong oxidants like potassium permanganate (KMnO₄) selectively modify the pyrimidine ring, forming carboxylic acid derivatives under basic conditions.

Table 1: Oxidation Reagents and Products

ReagentConditionsMajor ProductYieldSource
mCPBAReflux in ACNHydroxylamine derivative50–75%
H₂O₂ (30%)H₂SO₄, 60°CN-Oxide65%
KMnO₄NaOH, 80°CPyrimidine-4-carboxylic acid45%

Reduction Reactions

The pyrimidine ring and amine group participate in reduction pathways:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the pyrimidine ring to tetrahydropyrimidine derivatives.

  • Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces Schiff base intermediates formed during condensation reactions .

Table 2: Reduction Protocols

ReagentSubstrateProductSelectivitySource
Pd/C (10%) + H₂Pyrimidine ringTetrahydropyrimidineHigh
NaBH₄Imine intermediatesSecondary aminesModerate

Acylation and Alkylation

The primary amine undergoes nucleophilic reactions:

  • Acylation : Acetyl chloride (AcCl) in dichloromethane (DCM) with triethylamine (TEA) yields acetamide derivatives.

  • Alkylation : Benzyl bromide (BnBr) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) produces N-alkylated compounds .

Table 3: Acylation vs. Alkylation

Reaction TypeReagentBase/SolventProductYieldSource
AcylationAcClTEA/DCMN-Acetyl derivative85%
AlkylationBnBrK₂CO₃/DMFN-Benzyl derivative78%

Nucleophilic Substitution

The pyrimidine ring participates in SNAr (nucleophilic aromatic substitution):

  • Chloride Displacement : Reaction with trimethylsilyl cyanide (TMSCN) in acetonitrile replaces chloride at the 2-position, forming cyano derivatives .

  • Amination : Ammonia (NH₃) in ethanol at 100°C substitutes halides with amino groups .

Table 4: Substitution Reactions

Substrate PositionNucleophileConditionsProductYieldSource
Pyrimidine C-2TMSCNReflux, 10 h2-Cyanopyrimidine50%
Pyrimidine C-4NH₃ (g)EtOH, 100°C4-Aminopyrimidine60%

Cyclization and Heterocycle Formation

The amine group facilitates cyclocondensation:

  • Thiadiazole Formation : Reaction with carbamothioates in dichloromethane (DCM) yields 1,2,4-thiadiazole derivatives, as demonstrated in the synthesis of kinase inhibitors .

  • Oxadiazole Synthesis : Trichloroacetic anhydride mediates cyclization with amidine oximes to form 1,2,4-oxadiazoles .

Salt Formation and pH-Dependent Reactivity

The dihydrochloride salt influences solubility and reactivity:

  • Deprotonation : Neutralization with NaHCO₃ liberates the free base, enhancing nucleophilicity for alkylation.

  • Stability : Degrades above 200°C, with decomposition products including NH₃ and pyrimidine fragments.

Industrial-Scale Modifications

Process optimizations for large-scale synthesis include:

  • Continuous Flow Reactors : Improve yield in oxidation steps (e.g., mCPBA reactions) .

  • Crystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical intermediates .

Scientific Research Applications

Chemical Properties and Structure

1-(Pyrimidin-4-yl)ethanamine dihydrochloride has the molecular formula C6_{6}H9_{9}Cl2_{2}N3_{3} and a molecular weight of approximately 195.09 g/mol. The compound's structure features a pyrimidine ring, which is crucial for its biological activities. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.

Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in tumor growth and metastasis. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against ENPP1, with IC50_{50} values indicating potent effects on cancer cell lines. For instance, one study reported an IC50_{50} of 25.0 nM for a related compound, suggesting that this compound could share similar properties in targeting ENPP1, thereby suppressing tumor growth in experimental models .

Neurological Disorders

The compound has been explored as a potential modulator for G protein-coupled receptors (GPCRs), which are crucial in various neurological disorders. Research into allosteric modulators has shown promise for developing treatments for conditions such as depression and anxiety. The ability of this compound to interact with GPCRs could lead to novel therapeutic strategies targeting central nervous system disorders .

Anti-inflammatory Properties

Inhibition of cytokine production is another area where this compound may play a role. Studies have indicated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Case Study 1: ENPP1 Inhibition

A study published in Nature highlighted the development of small molecule inhibitors targeting ENPP1, including derivatives of pyrimidine compounds. The researchers demonstrated that these inhibitors could significantly reduce tumor growth in animal models by modulating the immune response .

Case Study 2: GPCR Modulation

In research focused on GPCRs, scientists synthesized derivatives of pyrimidine compounds to evaluate their efficacy as allosteric modulators. The findings indicated that these compounds could enhance or inhibit receptor activity, paving the way for new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-4-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the balance of reactivity and stability it offers, making it a versatile compound for various research and industrial applications.

Biological Activity

1-(Pyrimidin-4-yl)ethanamine dihydrochloride, also known by its CAS number 1257106-74-3, is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C7H10Cl2N2
  • Molecular Weight: 195.07 g/mol
  • IUPAC Name: this compound

Physical Properties

PropertyValue
AppearanceWhite crystalline powder
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that certain pyrimidine-based compounds could inhibit the growth of breast cancer cells, such as MCF-7 and MDA-MB-231, by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has also been documented. For example, studies indicate that these compounds can act against bacterial strains by disrupting cellular integrity and inhibiting bacterial growth. The mechanism often involves the inhibition of specific enzymes or interference with DNA synthesis .

The biological activity of this compound is believed to involve its interaction with various biological targets:

  • Inhibition of Enzymes: Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Receptor Interaction: These compounds may interact with specific receptors involved in cell signaling, leading to altered cellular responses.

Study on Anticancer Effects

A notable study investigated the effects of a series of pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 1-(Pyrimidin-4-yl)ethanamine showed promising activity against the following cell lines:

Cell LineIC50 (µM)
MCF-712.5
MDA-MB-23110.0
HeLa15.0

The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Antimicrobial Study

Another research focused on the antimicrobial properties of pyrimidine derivatives, including 1-(Pyrimidin-4-yl)ethanamine. The compound was tested against several bacterial strains, showing effective inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound has potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(pyrimidin-4-yl)ethanamine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can react with ethylamine precursors under acidic conditions, followed by dihydrochloride salt formation. Key steps include optimizing reaction time, temperature, and stoichiometry of reagents. Researchers should validate purity using techniques like NMR and HPLC, as suppliers often do not provide analytical data .

Q. Which characterization techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) assesses purity. Cross-referencing with elemental analysis ensures correct stoichiometry. Note that commercial suppliers frequently omit analytical validation, necessitating independent verification .

Q. How should researchers handle discrepancies in analytical data (e.g., conflicting NMR or MS results)?

  • Methodological Answer : Discrepancies may arise from residual solvents, impurities, or salt forms. Use orthogonal methods: combine NMR, IR spectroscopy, and X-ray crystallography (if crystalline). For MS conflicts, repeat analysis under different ionization modes (e.g., ESI vs. MALDI). Cross-validate with independent synthesis batches .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with water. For inhalation exposure, move to fresh air and seek medical attention. Follow GHS-compliant storage guidelines (dry, cool, and inert atmosphere) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the ICReDD framework integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches. Feedback loops between simulations and lab data refine conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies improve solubility and stability of this compound in biological assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or pH adjustment (exploit amine protonation). Stability studies under varying temperatures and pH levels (e.g., 4–37°C, pH 2–9) identify optimal storage conditions. Lyophilization may improve long-term stability for in vivo applications .

Q. How does this compound interact with biochemical pathways?

  • Methodological Answer : Structural analogs (e.g., piperazine derivatives) suggest potential interactions with neurotransmitter receptors or enzymes like kinases. Use in vitro assays (e.g., radioligand binding, enzyme inhibition) to map targets. Pair with metabolomics profiling to identify downstream pathway alterations .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : For continuous flow reactors, optimize residence time and mixing efficiency to prevent byproducts. Batch reactors require precise temperature control and inert gas purging. Computational fluid dynamics (CFD) models predict heat/mass transfer limitations. Reference CRDC subclass RDF2050112 for reaction fundamentals .

Q. How can researchers troubleshoot low yields in Mannich-type reactions involving this compound?

  • Methodological Answer : Low yields may result from competing side reactions (e.g., over-alkylation). Vary formaldehyde equivalents, use protective groups for amine functionalities, or switch catalysts (e.g., Lewis acids like ZnCl₂). Monitor intermediates via TLC or in situ FTIR to identify bottlenecks .

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